molecular formula C23H33NO B15166414 2-(4-Heptylphenyl)-5-(pentyloxy)pyridine CAS No. 558479-96-2

2-(4-Heptylphenyl)-5-(pentyloxy)pyridine

Cat. No.: B15166414
CAS No.: 558479-96-2
M. Wt: 339.5 g/mol
InChI Key: RKDDUPINIXABJJ-UHFFFAOYSA-N
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Description

2-(4-Heptylphenyl)-5-(pentyloxy)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by a pyridine ring substituted with a heptylphenyl group at the 2-position and a pentyloxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Heptylphenyl)-5-(pentyloxy)pyridine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Heptylphenyl Intermediate: The synthesis begins with the preparation of 4-heptylphenyl bromide through the bromination of 4-heptyltoluene.

    Coupling Reaction: The 4-heptylphenyl bromide is then subjected to a Suzuki coupling reaction with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate.

    Etherification: The final step involves the etherification of the resulting 2-(4-heptylphenyl)pyridine with pentanol in the presence of a strong base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Heptylphenyl)-5-(pentyloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(4-Heptylphenyl)-5-(pentyloxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Heptylphenyl)-5-(pentyloxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Heptylphenyl)-5-(hexyloxy)pyridine
  • 2-(4-Heptylphenyl)-5-(butyloxy)pyridine
  • 2-(4-Heptylphenyl)-5-(methoxy)pyridine

Uniqueness

2-(4-Heptylphenyl)-5-(pentyloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The heptylphenyl and pentyloxy groups contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

558479-96-2

Molecular Formula

C23H33NO

Molecular Weight

339.5 g/mol

IUPAC Name

2-(4-heptylphenyl)-5-pentoxypyridine

InChI

InChI=1S/C23H33NO/c1-3-5-7-8-9-11-20-12-14-21(15-13-20)23-17-16-22(19-24-23)25-18-10-6-4-2/h12-17,19H,3-11,18H2,1-2H3

InChI Key

RKDDUPINIXABJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)OCCCCC

Origin of Product

United States

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